Naphtho[1,2-g]pteridine-9,11-diamine
Description
Structure
3D Structure
Properties
CAS No. |
63110-97-4 |
|---|---|
Molecular Formula |
C14H10N6 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
naphtho[1,2-g]pteridine-9,11-diamine |
InChI |
InChI=1S/C14H10N6/c15-12-11-13(20-14(16)19-12)17-9-6-5-7-3-1-2-4-8(7)10(9)18-11/h1-6H,(H4,15,16,17,19,20) |
InChI Key |
DHGUFUVSUAYZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=NC(=NC4=N3)N)N |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 1,2 G Pteridine 9,11 Diamine and Its Analogues
Condensation Reactions for Naphtho[1,2-g]pteridine Core Formation
The formation of the central pteridine (B1203161) ring in these fused systems has traditionally relied on well-established condensation reactions between appropriate ortho-diamino compounds and 1,2-dicarbonyl or equivalent synthons.
Routes from Aminonaphthalene Derivatives and Alloxan (B1665706) Analogues
A primary and classical approach to the naphtho[1,2-g]pteridine scaffold involves the condensation of a 1,2-diaminonaphthalene (B43638) derivative with a suitable pyrimidine-based 1,3-dicarbonyl compound, such as alloxan or its analogues. Alloxan, a toxic glucose analogue, and its reduction product, dialuric acid, are known to undergo redox cycling to generate reactive oxygen species. jlu.edu.cn This reactivity is harnessed in the synthesis of pteridine systems. The reaction proceeds through the initial formation of an imine between one of the amino groups of the naphthalene (B1677914) derivative and a carbonyl group of the alloxan analogue. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrazine (B50134) ring, completing the Naphtho[1,2-g]pteridine core. The specific substitution pattern on the final product is dictated by the choice of the starting aminonaphthalene and the alloxan derivative.
Approaches involving Vicinal Diamines and Diketones
A more general and widely applicable method for the construction of pyrazine rings, and by extension pteridine systems, is the condensation of a vicinal diamine with a 1,2-diketone. In the context of Naphtho[1,2-g]pteridine-9,11-diamine, this would involve the reaction of 1,2-diaminonaphthalene with a suitably substituted pyrimidine-4,5-dione. It is a well-established principle that in protic organic solvents, 1,2-diamines react with 1,2-diketones to form aromatic compounds containing a pyrazine ring. scispace.com This reaction provides a convergent and reliable method for the annulation of the pyrazine ring onto the naphthalene system. The versatility of this approach allows for the introduction of various substituents on both the naphthalene and the newly formed pyrazine ring, depending on the starting materials chosen.
Cyclization Strategies for Acenaphtho[1,2-g]pteridine-9,11-diol
The synthesis of the acenaphtho[1,2-g]pteridine-9,11-diol, a key analogue, typically involves the cyclization of a 5,6-diaminouracil (B14702) derivative with acenaphthenequinone (B41937). youtube.com The reaction proceeds by the condensation of the vicinal diamino groups of the uracil (B121893) with the 1,2-dicarbonyl functionality of acenaphthenequinone. This process forms the pyrazine ring fused to the acenaphthene (B1664957) and pyrimidine (B1678525) rings simultaneously. The presence of hydroxyl groups at positions 9 and 11 is inherent to the use of the diaminouracil starting material. The reaction conditions often involve refluxing the reactants in a suitable solvent, sometimes with an acid catalyst to facilitate the dehydration steps.
Synthesis of Acenaphtho[1,2-g]pteridines from Diaminouracils and Fluoren-9-one
A notable method for the synthesis of acenaphtho[1,2-g]pteridines involves the condensation of 5,6-diaminouracils with acenaphthenequinone. youtube.com In a typical procedure, the 5,6-diaminouracil hydrochloride salts are dissolved in water and then refluxed with acenaphthenequinone in acetic acid for several hours. youtube.com This reaction provides a direct route to the acenaphtho[1,2-g]pteridine core. The use of various substituted 5,6-diaminouracils allows for the introduction of different groups at the N-10 position of the final pteridine system. For instance, the use of 1-alkyl-5,6-diaminouracils leads to the corresponding 10-alkyl-acenaphtho[1,2-g]pteridine derivatives. youtube.com
| Starting Diaminouracil | Starting Diketone | Product | Reference |
| 5,6-Diaminouracil | Acenaphthenequinone | Acenaphtho[1,2-g]pteridine-9,11(10H,12H)-dione | youtube.com |
| 1-Methyl-5,6-diaminouracil | Acenaphthenequinone | 10-Methylacenaphtho[1,2-g]pteridine-9,11(10H,12H)-dione | youtube.com |
| 1-Ethyl-5,6-diaminouracil | Acenaphthenequinone | 10-Ethylacenaphtho[1,2-g]pteridine-9,11(10H,12H)-dione | youtube.com |
Novel Synthetic Strategies and Methodological Advancements
In addition to classical methods, modern synthetic chemistry has focused on developing more efficient and atom-economical approaches, such as one-pot multicomponent reactions, to construct complex heterocyclic systems like Naphtho[1,2-g]pteridines.
One-Pot Multicomponent Reactions for Related Polycyclic Systems
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without the isolation of intermediates. nih.gov This approach offers significant advantages in terms of efficiency, reduced waste, and time savings. nih.gov While a specific one-pot MCR for this compound is not prominently reported, the principles have been applied to the synthesis of various fused heterocyclic systems. For instance, one-pot, four-component reactions have been developed for the synthesis of dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives from 1,1-bis(methylthio)-2-nitroethene, various amines, and acenaphthoquinone in refluxing ethanol. mdpi.com These methodologies, which often involve a cascade of reactions such as condensation, cyclization, and rearrangement, demonstrate the potential for developing similar efficient strategies for the synthesis of Naphtho[1,2-g]pteridines and their analogues. The development of such a one-pot protocol for the target compound would represent a significant advancement in its accessibility.
| Reaction Type | Reactants | Product Type | Reference |
| Four-component reaction | 1,1-bis(methylthio)-2-nitroethene, amines, acenaphthoquinone | dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol | mdpi.com |
| Consecutive Betti/Bargellini multicomponent reactions | 2-naphthol, aromatic aldehydes, 2-aminopyridine, chloroform, aliphatic ketones | naphtho[1,2-f] mdpi.comoxazepine | mdpi.com |
Potential Applications of Hexadehydro-Diels-Alder Reactions in Analog Synthesis
The Hexadehydro-Diels-Alder (HDDA) reaction is a powerful tool in modern organic synthesis for the construction of complex aromatic and polycyclic aromatic compounds. nsf.govrsc.org This reaction involves the [4+2] cycloaddition of a diyne with a diynophile (an alkyne) to generate a highly reactive benzyne (B1209423) intermediate, which can then be trapped to form a variety of substituted aromatic systems. nsf.govnih.govnih.gov
While no specific examples of the application of the HDDA reaction for the direct synthesis of this compound have been documented, its potential for the synthesis of its analogues is significant. One could envision a strategy where a suitably functionalized pyrimidine moiety is tethered to a polyyne precursor. Subsequent intramolecular HDDA cyclization could then construct the naphthalene portion of the molecule, followed by the formation of the pteridine ring.
This approach offers a novel and potentially more flexible route to complex naphthopteridine analogues. The ability to introduce a wide range of substituents onto the polyyne precursor would allow for the synthesis of a diverse library of compounds for further study. The HDDA reaction is known for its efficiency in building molecular complexity in a single step, which could be advantageous over traditional multi-step condensation methods. nsf.gov
Table 2: Potential HDDA Reaction Components for Analog Synthesis
| Component | Description | Potential Role in Naphtho[1,2-g]pteridine Analog Synthesis |
| Diyne | A molecule containing two alkyne functional groups in conjugation. | Could be functionalized with a pyrimidine precursor to form one part of the naphthyl ring system. |
| Diynophile | An alkyne that reacts with the diyne in the [4+2] cycloaddition. | Could be part of the same molecule for an intramolecular reaction, leading to the formation of the second part of the naphthyl ring system. |
| Trapping Agent | A molecule that reacts with the benzyne intermediate. | In an intramolecular reaction, a pendant group on the pyrimidine-functionalized precursor could act as the trapping agent to complete the polycyclic system. |
The exploration of HDDA reactions for the synthesis of Naphtho[1,2-g]pteridine analogues represents a frontier in the synthetic chemistry of these heterocyclic systems.
Regioselective Synthesis and Isomer Control in Naphtho[1,2-g]pteridine Systems
When employing unsymmetrical dicarbonyl compounds in the synthesis of pteridines, the issue of regioselectivity and the potential for the formation of isomeric products becomes a critical consideration. In the case of Naphtho[1,2-g]pteridine synthesis, while 9,10-phenanthrenequinone is a symmetrical diketone, the use of substituted or unsymmetrical phenanthrenequinones would introduce the possibility of forming different regioisomers.
For instance, if a substituted phenanthrenequinone (B147406) is used, the condensation with 2,4,5,6-tetraaminopyrimidine (B94255) could theoretically proceed in two different orientations, leading to a mixture of isomeric naphthopteridine products. The control of this regioselectivity is a significant challenge in synthetic design.
The factors that can influence the regiochemical outcome of such condensations include:
Electronic Effects: The electronic nature of the substituents on the quinone can influence the reactivity of the individual carbonyl groups, directing the initial nucleophilic attack of the pyrimidine diamine to one carbonyl over the other.
Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the pyrimidine, favoring condensation at the less hindered carbonyl group.
Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts can also play a role in directing the reaction towards a specific isomer.
The study of isomeric bent naphthodithiophenes, which are structurally related to the naphtho-fused system in the target compound, highlights the importance of understanding the impact of isomerism on the properties of polycyclic aromatic compounds. nih.gov While specific studies on isomer control in the synthesis of this compound are scarce, the principles of regioselective synthesis in related heterocyclic systems provide a framework for approaching this challenge.
Table 3: Factors Influencing Isomer Control
| Factor | Description | Impact on Naphtho[1,2-g]pteridine Synthesis |
| Substituent Effects | Electronic and steric properties of substituents on the phenanthrenequinone precursor. | Can direct the initial condensation step to a specific carbonyl group, favoring the formation of one regioisomer. |
| Reaction Kinetics vs. Thermodynamics | Controlling whether the product distribution is determined by the rate of formation of the initial adduct or the relative stability of the final isomeric products. | Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. |
| Catalyst Choice | The use of specific acid or base catalysts. | Can influence the transition state energies of the competing reaction pathways, thus enhancing the selectivity for a particular isomer. |
Further research is necessary to systematically investigate and establish robust methodologies for the regioselective synthesis and effective control of isomers within the Naphtho[1,2-g]pteridine system, which is crucial for the unambiguous structure-activity relationship studies of its derivatives.
Structure Activity Relationship Sar Studies of Naphtho 1,2 G Pteridine 9,11 Diamine Derivatives
Computational Approaches in SAR Elucidation
While computational methods are integral to modern drug design, their application to Naphtho[1,2-g]pteridine-9,11-diamine has not been documented. The following sections describe powerful computational tools that could be pivotal in elucidating the SAR of this compound.
No molecular docking studies have been reported for this compound. This computational technique predicts how a small molecule, or ligand, binds to a macromolecular target, such as a protein. For a related class of compounds, 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives, molecular docking was used to explore their interactions with the human adenosine (B11128) A(2A) receptor, a target for Parkinson's disease. nih.gov This approach could similarly be used to identify potential biological targets for this compound and to understand how modifications to its structure might influence binding.
There are currently no published molecular dynamics (MD) simulation studies for this compound. MD simulations provide a detailed view of the movement of atoms in a system over time, offering insights into the stability of a ligand-target complex. nih.gov This method is crucial for confirming the stability of binding modes predicted by molecular docking and for understanding the dynamic nature of the interactions.
Specific quantum chemical calculations for this compound are not available in the current body of scientific literature. These calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological molecules.
Systematic Structural Modifications and Their Biological Consequences
There is no available research detailing the systematic structural modification of this compound and the resulting effects on biological activity. Such an investigation would involve the synthesis of a series of analogues to probe the effects of different functional groups at various positions on the core structure. For example, studies on other heterocyclic compounds have shown that even small modifications can lead to significant changes in biological activity.
Biological Target Identification and Mechanistic Elucidation
In Silico Target Prediction and Chemogenomic Profiling
Computational methods are invaluable tools in modern drug discovery, offering a preliminary assessment of a compound's likely biological interactions.
Currently, there is a lack of specific data in publicly accessible chemogenomic databases for Naphtho[1,2-g]pteridine-9,11-diamine. While the PubChem database contains an entry for this compound (CID 69609), it does not feature detailed bioactivity data or ligand profiling information. This suggests that the compound may be relatively understudied or that research data has not yet been integrated into these large-scale databases.
Network-assisted target identification, a method that leverages the interconnectedness of biological pathways and protein-protein interactions, has not been specifically applied to this compound in published literature. This approach typically requires initial data from chemical genomic screens, which appear to be unavailable for this particular compound.
Computational screening for off-target effects is a critical step in drug development to anticipate potential side effects and to explore new therapeutic uses (drug repurposing). However, specific computational studies detailing the off-target profile or repurposing potential of this compound have not been reported in the available scientific literature.
Mechanistic Investigations of this compound Action
Experimental studies are essential to validate computational predictions and to provide a deeper understanding of a compound's mechanism of action.
There is no direct evidence in the scientific literature to suggest that this compound acts as an antagonist of the P2X4 receptor. Research into P2X4 receptor antagonists has explored other chemical scaffolds, but this specific naphtho-pteridine derivative has not been identified as an active compound in these studies.
Pteridine (B1203161) reductase and various kinases are known targets for pteridine-containing molecules. However, specific enzyme inhibition profiling data for this compound is not available in the current body of scientific literature. While the pteridine moiety suggests potential for interaction with these enzymes, experimental validation is lacking.
Modulation of Biological Pathways (e.g., Interleukin-1β release inhibition)
Scientific investigation into the specific biological activities of the chemical compound this compound is limited. Extensive searches of available scientific literature and databases did not yield specific research findings on its modulation of biological pathways, including the inhibition of Interleukin-1β (IL-1β) release.
While the broader classes of compounds to which this compound belongs, such as pteridines and naphthoquinones, have been subjects of biological research, direct evidence linking this specific molecule to the modulation of the IL-1β pathway is not presently available in the public domain.
Interleukin-1β is a potent pro-inflammatory cytokine, and its release is a critical component of the inflammatory response. The inhibition of IL-1β release is a significant area of therapeutic interest for a variety of inflammatory diseases. The mechanisms of IL-1β release are complex and can involve the activation of inflammasomes, which are multiprotein complexes that trigger the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secreted form.
Although no direct data exists for this compound, research on other, unrelated compounds has demonstrated various mechanisms for inhibiting IL-1β release. These mechanisms include:
Direct inhibition of the NLRP3 inflammasome: The NLRP3 inflammasome is a key sensor of cellular stress and danger signals, and its activation is a primary driver of IL-1β production in many inflammatory conditions.
Inhibition of caspase-1 activity: Directly targeting the enzyme that processes pro-IL-1β prevents the formation of the mature, active cytokine.
Modulation of upstream signaling pathways: This can involve interfering with pathways such as NF-κB, which is crucial for the transcription of the pro-IL-1β gene.
It is important to emphasize that the above mechanisms are described for other compounds and are provided here for context only. There is currently no scientific evidence to suggest that this compound utilizes any of these or other mechanisms to modulate the IL-1β pathway.
Research Findings on this compound
As of the current date, there are no published research findings detailing the effects of this compound on any biological pathways, including the inhibition of Interleukin-1β release. Therefore, no data tables of research findings can be generated for this specific compound.
Pharmacological and Biological Activities of Naphtho 1,2 G Pteridine 9,11 Diamine Derivatives
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to Naphtho[1,2-g]pteridine-9,11-diamine have been a subject of investigation, revealing potential applications in combating bacterial and fungal infections.
Antibacterial Efficacy (e.g., against Staphylococcus aureus and Escherichia coli)
While direct studies on the antibacterial efficacy of this compound are limited, research on related naphtho- and pteridine-containing heterocyclic systems has demonstrated notable antibacterial activity. For instance, various pteridine (B1203161) derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net One study highlighted that newly synthesized pteridine derivatives exhibited a high level of inhibition against Staphylococcus aureus and Escherichia coli, with their effectiveness being comparable to the antibiotic trimethoprim. researchgate.net
Similarly, derivatives of 1,4-naphthoquinone have shown moderate to good antibacterial activity against S. aureus and E. coli. researchgate.net The introduction of different functional groups to the naphthoquinone core can significantly influence the antibacterial potency of these compounds. The antimicrobial activity of various naphthyridine derivatives has also been extensively reviewed, with many compounds showing efficacy against a broad spectrum of bacteria, including S. aureus and E. coli. nih.gov
Table 1: Antibacterial Activity of Selected Naphtho and Pteridine Derivatives
| Compound Class | Test Organism | Activity | Reference |
|---|---|---|---|
| Pteridine derivatives | Staphylococcus aureus | High inhibition | researchgate.net |
| Pteridine derivatives | Escherichia coli | High inhibition | researchgate.net |
| 1,4-Naphthoquinone derivatives | Staphylococcus aureus | Moderate to good | researchgate.net |
| 1,4-Naphthoquinone derivatives | Escherichia coli | Moderate to good | researchgate.net |
| Naphthyridine derivatives | Staphylococcus aureus | Active | nih.gov |
| Naphthyridine derivatives | Escherichia coli | Active | nih.gov |
Antifungal Properties
The exploration of antifungal properties in compounds related to this compound has also yielded promising results. Pteridine derivatives, for example, have been reported to possess a wide array of biological activities, including antifungal effects. researchgate.net The structural similarity of these compounds to naturally occurring molecules like coenzymes allows them to interact with biological systems, potentially disrupting fungal growth. researchgate.net
Furthermore, studies on potassium salts of N-acylhydrazinecarbodithioates and their aminotriazole-thione derivatives, which can be used to synthesize biologically active compounds, have shown potential against various fungal species. nih.gov One derivative, in particular, was found to be active against all tested fungal strains. nih.gov While direct evidence for the antifungal properties of this compound is not yet available, the activity of related heterocyclic systems suggests that this is a promising area for future investigation.
Antiproliferative and Antitumor Potential
The potential of this compound derivatives as antiproliferative and antitumor agents has been a significant focus of research, with studies targeting specific molecular pathways in cancer biology.
Targeting Specific Receptors in Cancer Biology
The design of therapeutic agents that can selectively target receptors overexpressed on cancer cells is a key strategy in modern oncology. While specific receptor targeting by this compound has not been extensively detailed, the broader class of pteridine derivatives has been investigated for its role in targeting various cellular processes involved in cancer. orientjchem.orgglobalresearchonline.net The pteridine scaffold is recognized as a valuable framework in the development of anticancer drugs due to its presence in molecules that play crucial roles in cell growth and metabolism. globalresearchonline.net
Research into acenaphthene (B1664957) derivatives, which share a structural component with the naphtho-pteridine core, has also revealed significant antitumor activities against a range of human cancer cell lines. researchgate.net These studies underscore the potential of this chemical space in the development of targeted cancer therapies.
Dual Inhibition Strategies against Kinases (e.g., EGFR and BRAFV600E)
A promising approach in cancer therapy is the dual inhibition of multiple signaling pathways to overcome drug resistance. In this context, pteridine-based derivatives have been designed and synthesized as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, both of which are key drivers in many cancers. nih.gov
A study on acenaphtho[1,2-g]pteridine derivatives, which are structurally analogous to this compound, demonstrated promising antiproliferative activity. nih.gov Certain compounds from this series were identified as potent hits in antiproliferative screening. nih.gov These findings suggest that the Naphtho[1,2-g]pteridine core could serve as a valuable scaffold for developing dual kinase inhibitors for cancer treatment.
Table 2: Antiproliferative Activity of Acenaphtho[1,2-g]pteridine Derivatives
| Compound | Scaffold Type | GI₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 7e | Pteridine-based | 44 | nih.gov |
| Compound 5a | Purine-based | 38 | nih.gov |
| Compound 5e | Purine-based | 46 | nih.gov |
Antiviral Activity (e.g., against Hepatitis C Virus, Herpes Simplex Virus)
The antiviral potential of this compound derivatives remains an area with limited direct research. However, the broader classes of pteridine and naphtho-containing compounds have shown activity against various viruses. Pteridine derivatives have been reported to possess a range of biological activities, including acting as potent inhibitors of the Hepatitis C virus (HCV). researchgate.net
While specific studies on the anti-HCV or anti-Herpes Simplex Virus (HSV) activity of this compound are not available, the known antiviral properties of related heterocyclic systems provide a rationale for future investigations into this area. The diverse biological activities of pteridines suggest that this class of compounds could yield novel antiviral agents. orientjchem.org
Immunomodulatory Effects
Pteridine derivatives have been investigated for their potential to modulate the immune system. Certain compounds based on the pteridine scaffold have been reported to possess immunosuppressive activity globalresearchonline.net. The well-known pteridine derivative, methotrexate, is a folic acid antagonist that acts as an immune suppressant ijrpr.com. Its mechanism involves binding to the enzyme dihydrofolate reductase (DHFR), which hinders the production of DNA and can kill cancer cells, but it is also prescribed for treating autoimmune and inflammatory diseases ijrpr.comresearchgate.net. This variety of biological functions has spurred the synthesis and study of numerous pteridine derivatives to explore their therapeutic potential, including their effects on the immune system nih.gov. Natural pteridines are synthesized by many organisms and can function as molecules that activate the immune system nih.gov. The diverse biological activities associated with the pteridine structure underscore their potential as immunomodulatory agents researchgate.net.
Anti-inflammatory Properties
The pteridine nucleus is a key structural component in various compounds exhibiting anti-inflammatory activities globalresearchonline.netijrpr.comresearchgate.net. Research has explored pteridine derivatives as promising therapeutics for chronic inflammation-related diseases nih.gov. For instance, a series of novel N-alkylated 2,4-diaminopteridine derivatives have been evaluated for their anti-inflammatory and antioxidant properties researchgate.net. One of these compounds, 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, demonstrated potent anti-inflammatory activity in a rat model of colitis, showing a 41% reduction in inflammation researchgate.net.
The mechanisms behind these properties are varied. Some pteridine derivatives act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways researchgate.netmedicine.dp.ua. The search for new anti-inflammatory agents is driven by the need to find effective compounds with minimal side effects, a goal that has led to the investigation of various heterocyclic compounds, including those based on the pteridine scaffold researchgate.net. Studies on related heterocyclic structures, such as naphtho[1,2-e] medicine.dp.uaresearchgate.netoxazine derivatives, have also shown significant anti-inflammatory activity, with some compounds exhibiting high efficacy in heat-induced hemolysis assays and demonstrating strong binding affinity to the COX-2 enzyme in molecular docking simulations researchgate.net.
Table 1: Anti-inflammatory Activity of Selected Pteridine and Related Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | Rat model of colitis | Exhibited potent in vivo anti-inflammatory activity (41% reduction). | researchgate.net |
| Pteridine-2,4-diamine derivatives | General | Act as radical scavengers and lipoxygenase inhibitors. | researchgate.netmedicine.dp.ua |
| 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] medicine.dp.uaresearchgate.netoxazine | Heat-induced hemolysis | Showed best activity with IC50 = 4.807 µg/mL. | researchgate.net |
| 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] medicine.dp.uaresearchgate.netoxazine | In vitro anti-inflammatory assay | Demonstrated significantly high activity (IC50 = 5.5 µg/mL). | researchgate.net |
Other Reported Biological Activities Relevant to Pteridine Derivatives
The versatile chemical structure of pteridines has led to their association with a wide spectrum of biological activities beyond immunomodulatory and anti-inflammatory effects researchgate.net.
Antileishmanial
Pteridine derivatives have been a focus of research for treating leishmaniasis, a parasitic disease caused by the protozoan Leishmania ijrpr.com. The parasite relies on a pteridine metabolic pathway for survival, making enzymes in this pathway attractive drug targets researchgate.netnih.gov. Pteridine reductase 1 (PTR1) is a key enzyme in this pathway, and its inhibition is considered crucial to arrest the parasite's growth and prevent drug resistance researchgate.netnih.gov. Several studies have shown that agents targeting PTR1 display significant antiprotozoal activity against Leishmania species researchgate.netnih.gov. Both natural and synthetic compounds have been screened for their ability to inhibit PTR1, with in silico investigations like molecular docking being used to identify interactions between the compounds and the enzyme's active site nih.govtandfonline.com.
Antidiuretic
Certain pteridine derivatives exhibit diuretic properties. The most notable example is Triamterene (6-phenylpteridine-2,4,7-triamine), which is classified as a potassium-sparing diuretic ijrpr.com. It acts on the collecting duct of the kidney, where it prevents sodium resorption, leading to an increased excretion of sodium ions and water ijrpr.com. The structure-activity relationships of various pteridine diuretics have been a subject of study to understand how chemical modifications influence their pharmacological effects nih.gov.
Antihypertensive
The therapeutic potential of pteridine derivatives extends to cardiovascular conditions, with some compounds showing antihypertensive activity ijrpr.comnih.govresearchgate.net. While direct studies on this compound are limited, research on related heterocyclic compounds like pyridazine and pyrimidine (B1678525) derivatives has demonstrated blood pressure-lowering effects nih.govresearchgate.net. For example, certain substituted pyridazine derivatives showed appreciable antihypertensive activity in non-invasive tail-cuff method studies in rats researchgate.net. Similarly, specific pyrimidine derivatives were found to reduce blood pressure in rats, with mechanisms including vasodilation mediated via calcium channel antagonism, as well as antioxidant and anti-inflammatory pathways nih.gov.
Hepatoprotective
Several studies have highlighted the hepatoprotective potential of pteridine derivatives, particularly those containing sulfur medicine.dp.uaresearchgate.net. In vivo studies have shown that some sulfur-containing pteridines can reduce the severity of hepatotoxic effects caused by agents like carbon tetrachloride medicine.dp.uaresearchgate.net. The mechanism of this protective effect is often linked to the compounds' antioxidant properties, including the ability to inhibit lipid peroxidation and increase levels of glutathione (GSH), a key cellular antioxidant medicine.dp.uaresearchgate.netumlub.pl. For instance, (3-(7-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropteridin-6-yl)propanoyl)alanine was identified as a potent hepatoprotective agent that significantly increases GSH content medicine.dp.uaresearchgate.net. Histological examinations have confirmed that these derivatives can reduce inflammatory and destructive processes in the liver and help restore the structure of hepatocytes umlub.plnih.govresearchgate.net.
Analgesic
Analgesic activity has also been ascribed to compounds containing the pteridine scaffold globalresearchonline.netorientjchem.org. Research into related heterocyclic systems, such as pyrazole derivatives, has also reported antinociceptive (pain-relieving) effects in mice nih.gov. This suggests that the broader class of nitrogen-containing heterocyclic compounds, including pteridines, holds potential for the development of new analgesic agents.
Table 2: Summary of Other Biological Activities of Pteridine Derivatives
| Activity | Derivative Class / Example Compound | Mechanism / Key Finding | Reference |
|---|---|---|---|
| Antileishmanial | General Pteridine Derivatives | Inhibition of pteridine reductase 1 (PTR1), an essential enzyme for the Leishmania parasite. | researchgate.netnih.gov |
| Antidiuretic | Triamterene | Potassium-sparing diuretic; prevents sodium resorption in the kidney's collecting duct. | ijrpr.com |
| Antihypertensive | Pyridazine/Pyrimidine Derivatives | Vasodilation, Ca++ channel antagonism, antioxidant pathways. | nih.govresearchgate.net |
| Hepatoprotective | Sulfur-containing pteridines | Antioxidant activity, inhibition of lipid peroxidation, increased glutathione (GSH) levels. | medicine.dp.uaresearchgate.netnih.gov |
| Analgesic | General Pteridine Derivatives | Reported antinociceptive effects. | globalresearchonline.netorientjchem.orgnih.gov |
Advanced Spectroscopic and Photophysical Investigations
Excited State Dynamics and Relaxation Processes
The excited-state dynamics of pteridine (B1203161) derivatives, including Naphtho[1,2-g]pteridine-9,11-diamine, are characterized by complex photophysical behavior. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to a triplet state. The efficiency of these processes is heavily influenced by the molecular structure, the solvent environment, and the presence of specific substituents on the pteridine core.
For many pteridine derivatives, the excited-state dynamics involve multiple deactivation pathways. These can include solvent-assisted proton transfer, particularly in aqueous solutions where water molecules can act as both proton donors and acceptors. Some derivatives may also undergo excited-state intramolecular proton transfer (ESIPT), which can lead to the formation of a tautomeric species with distinct emission properties and a large Stokes shift. Theoretical studies, such as time-dependent density functional theory (TD-DFT), have been instrumental in elucidating the excited-state dynamics and decay pathways of these complex molecules.
Luminescence Characteristics (Fluorescence and Phosphorescence)
This compound and related compounds are known for their strong luminescence properties, particularly fluorescence. The introduction of a naphthyl group into the pteridine core can lead to strong blue fluorescence with high quantum yields. The photophysical properties of these compounds, investigated through UV-Vis and fluorescence spectroscopy, reveal strong absorption in the UV region and intense fluorescence in the visible region.
The fluorescence quantum yields for some pteridine derivatives have been reported to be in the range of 0.1 to 0.5, with excited-state lifetimes in the nanosecond range. In some cases, quantum yields as high as 0.8 have been observed. The specific emission wavelengths and intensities are influenced by the molecular structure and the surrounding environment. While fluorescence is a dominant relaxation pathway, intersystem crossing to a triplet state can also occur, potentially leading to phosphorescence, although this is often less efficient at room temperature. The triplet state is, however, significant for applications such as photodynamic therapy where it can lead to the generation of reactive oxygen species.
Table 1: Photophysical Data for Selected Pteridine Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (ns) |
|---|---|---|---|---|
| Pteridine Derivative 1 | UV Region | Visible Region | 0.1-0.5 | Nanosecond range |
| Pteridine Derivative 2 | - | - | up to 0.8 | - |
| Naphthopteridine | - | Blue region | High | - |
Note: This table provides a general overview based on available data for pteridine derivatives; specific values for this compound may vary.
Environmental Effects on Photophysical Properties (e.g., Solvent Polarity, Water Quenching)
The photophysical properties of this compound are highly sensitive to its local environment. Solvent polarity, in particular, can have a significant impact on its absorption and emission spectra. A red-shift in the fluorescence emission is often observed in more polar solvents, a phenomenon known as solvatochromism. This is typically attributed to the intramolecular charge transfer (ICT) character of the excited state, which is stabilized to a greater extent in polar environments.
The fluorescence quantum yield and lifetime of pteridine derivatives have been shown to decrease with increasing solvent polarity. This is due to the increased rate of non-radiative decay processes, such as internal conversion and intersystem crossing, in polar solvents. Water, in particular, can be an effective quencher of fluorescence for some pteridine-based compounds. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET), as has been demonstrated in a pteridine-based fluorescent sensor for water detection. Theoretical calculations have also been employed to study the influence of solute-solvent interactions on the excited-state dynamics.
Theoretical Calculations of Excited States and Charge Transfer Properties
Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have become an indispensable tool for understanding the excited states and charge transfer properties of pteridine derivatives like this compound. These computational methods provide valuable insights into the electronic structure and photophysical behavior of these molecules, aiding in the design of new materials with tailored properties.
Calculations can accurately predict absorption and emission wavelengths, which often show good agreement with experimental data. Furthermore, they can elucidate the nature of electronic transitions and the charge transfer character of the excited states. For instance, quantum chemical calculations have shown that the introduction of a naphthyl group into the pteridine core can result in a significant red-shift of the absorption and emission spectra. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for predicting the potential of these compounds in various applications, such as organic electronics.
Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors, Organic Photovoltaic Devices)
The unique photophysical and electrochemical properties of pteridine derivatives make them promising candidates for a range of optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs): this compound and related compounds are particularly attractive as blue-emitting materials in OLEDs. Their high fluorescence quantum yields and good thermal stability are key advantages. The performance of OLEDs using pteridine derivatives as the emitting layer has been demonstrated, with one example showing a maximum brightness of 1200 cd/m² and a maximum current efficiency of 2.5 cd/A. The electronic properties of these materials can be fine-tuned by modifying their molecular structure to optimize device performance.
Organic Field-Effect Transistors (OFETs): Pteridine-based materials have also been investigated for their potential as organic semiconductors in OFETs. The charge transport properties of these materials, which are crucial for OFET performance, are influenced by their molecular packing in the solid state.
Organic Photovoltaic (OPV) Devices: In the realm of solar energy, pteridine derivatives have been explored as electron-acceptor materials in OPV cells. Their performance in these devices is determined by factors such as their energy levels, electron mobility, and the morphology of the active layer.
Table 2: Potential Optoelectronic Applications of Pteridine Derivatives
| Device | Role of Pteridine Derivative | Key Properties |
|---|---|---|
| OLED | Emitting material (especially for blue emission) | High fluorescence quantum yield, thermal stability |
| OFET | Organic semiconductor | Charge transport properties, molecular packing |
| OPV | Electron-acceptor material | Energy levels, electron mobility |
Potential Applications in Bioimaging and Sensing
The excellent photophysical properties of pteridine derivatives, such as high fluorescence quantum yields, large Stokes shifts, and good photostability, make them highly suitable for bioimaging and sensing applications.
Bioimaging: Pteridine-based fluorescent probes have been successfully employed for imaging various biological targets, including metal ions, reactive oxygen species, and enzymes. Their low cytotoxicity is another important feature for applications in living cells and organisms. Furthermore, specific pteridine derivatives have been evaluated as potential imaging agents for diseases like Alzheimer's, owing to their ability to bind to relevant biomarkers such as amyloid-β plaques.
Sensing: Pteridine-based chemosensors have been developed for the detection of a wide array of analytes. These include metal ions like Cu²⁺, Zn²⁺, and Hg²⁺, where the sensing mechanism often relies on the coordination of the metal ion to the pteridine ring, leading to a change in the photophysical properties. Ratiometric fluorescent probes based on pteridines have also been designed for more accurate and reliable measurements. Additionally, these versatile compounds have been engineered into sensors for explosives and water.
Derivatization and Functionalization Strategies
Amine Functionalization (e.g., N-alkylation)
The presence of two primary amine groups at the 9 and 11 positions of the pteridine (B1203161) ring system are prime targets for functionalization. While specific literature detailing the N-alkylation of Naphtho[1,2-g]pteridine-9,11-diamine is not extensively available, general principles of amine chemistry suggest that these groups can undergo a variety of transformations.
N-alkylation, the introduction of an alkyl group onto a nitrogen atom, can be achieved through several synthetic routes. These reactions are fundamental in medicinal chemistry for altering properties such as solubility, lipophilicity, and target-binding affinity. For a diamino-heterocycle like this compound, selective mono- or di-alkylation would be a key synthetic challenge.
Potential N-alkylation Strategies:
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Reductive Amination | Aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Controlled, stepwise introduction of alkyl groups. |
| Nucleophilic Substitution | Alkyl halides (e.g., alkyl iodides, bromides) with a non-nucleophilic base | Can lead to a mixture of mono-, di-alkylated, and quaternary ammonium (B1175870) salts if not carefully controlled. |
| Microwave-Assisted Synthesis | Alkyl halides with a base (e.g., K₂CO₃, Cs₂CO₃) in a polar solvent under microwave irradiation | Can significantly reduce reaction times and improve yields for N-alkylation reactions. |
These functionalization approaches allow for the introduction of a wide array of side chains, including those with additional functional groups for further modification, such as esters, carboxylic acids, or alkynes for click chemistry.
Modifications of the Naphtho and Pteridine Ring Systems
Alterations to the core polycyclic structure of this compound can profoundly impact its electronic properties and spatial conformation. Synthetic strategies can target either the naphthalene (B1677914) or the pteridine portion of the molecule.
The pteridine ring system, being electron-deficient, is susceptible to nucleophilic substitution, particularly if leaving groups are present. General synthetic methods for pteridines, such as the Gabriel-Isay condensation, involve the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov By choosing appropriately substituted precursors, functional groups can be introduced at various positions on the pteridine ring during its initial synthesis. nih.govorientjchem.orgresearchgate.net
The naphtho component, a polycyclic aromatic hydrocarbon, can potentially undergo electrophilic aromatic substitution. However, the directing effects of the fused pteridine system would significantly influence the regioselectivity of such reactions. The reactivity of the naphtho ring could also be modified by introducing substituents onto the starting materials before the pteridine ring is formed.
Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds
The creation of hybrid molecules, which covalently link two or more pharmacophores, is a modern strategy in drug discovery aimed at achieving synergistic effects or multi-target activity. The this compound scaffold can be conjugated to other bioactive molecules to enhance its therapeutic potential.
The amine groups serve as convenient handles for linking to other molecules, often via amide or sulfonamide bonds. For instance, a carboxylic acid-containing bioactive compound could be coupled to one of the amine groups using standard peptide coupling reagents.
Examples of Potential Hybridization Strategies:
| Bioactive Scaffold | Potential Linkage Chemistry | Therapeutic Goal |
| Polyamine Analogues | Amide bond formation | Enhancing cellular uptake or interaction with nucleic acids. |
| Dichloroacetic Acid | Amide linkage | Combining a PDK inhibitor with an EGFR inhibitor for synergistic anticancer effects. researchgate.net |
| Sulphonamides | Sulphonamide bond formation | Targeting carbonic anhydrase in addition to other cancer-related pathways. nih.gov |
The design of the linker is critical in such hybrids, as its length and flexibility can influence the ability of each pharmacophore to interact with its respective target.
Radiolabeling for Positron Emission Tomography (PET) Tracer Development
Given that this compound and its derivatives are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, their radiolabeling for use as PET tracers is of significant interest. nih.govnih.gov PET imaging with a radiolabeled version of a targeted drug allows for the non-invasive visualization and quantification of its target in vivo, which can aid in patient selection and therapy monitoring.
The most common radionuclide for this purpose is fluorine-18 (B77423) ([¹⁸F]) due to its favorable half-life (109.7 minutes) and low positron energy. The synthesis of [¹⁸F]-labeled PET tracers typically involves the introduction of the radionuclide in the final or penultimate step of the synthesis to maximize the decay-corrected radiochemical yield.
For a scaffold like this compound, a common strategy would be to first synthesize a derivative containing a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) that can be displaced by [¹⁸F]fluoride. This is often done on a linker attached to one of the amine groups.
General Scheme for [¹⁸F]-Labeling:
Precursor Synthesis: A derivative of this compound is synthesized with an alkyl linker attached to one of the amine nitrogens. The linker is terminated with a group amenable to nucleophilic substitution by fluoride, such as a tosylate.
Radiosynthesis: The precursor is reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂). The reaction is usually carried out at an elevated temperature in an anhydrous aprotic solvent.
Purification: The final radiolabeled product is purified, typically by high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and the precursor molecule.
This approach has been successfully applied to a variety of small molecule kinase inhibitors for PET imaging of EGFR and other kinases. nih.govnih.govresearchgate.net The development of an [¹⁸F]-labeled this compound derivative would be a valuable tool for studying EGFR expression and inhibitor binding in oncology.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for investigating the electronic structure and reactivity of molecules like Naphtho[1,2-g]pteridine-9,11-diamine. These first-principles methods allow for the calculation of various molecular properties by solving the Schrödinger equation or its density-based equivalent.
Ab initio calculations, while computationally intensive, provide highly accurate results by making no assumptions or using any experimental data beyond fundamental physical constants. For a molecule of this size, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain a precise description of its electronic ground state and excited states.
DFT, a more computationally tractable approach, is widely used for larger systems. nih.gov Functionals such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov Key parameters that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and a greater propensity to engage in chemical reactions.
For this compound, DFT calculations would likely reveal a distribution of electron density influenced by the electron-donating amino groups and the electron-withdrawing pteridine (B1203161) core. This distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.
Illustrative Data from DFT Calculations:
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 3.7 eV | A moderate gap suggesting a balance of stability and reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule with potential for strong intermolecular interactions. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values would require specific DFT calculations for this compound.
Molecular Modeling and Simulations in Drug Design (e.g., protein-ligand interactions, lead optimization)
The pteridine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous natural compounds and approved drugs. ijfmr.com Consequently, this compound is a candidate for investigation as a therapeutic agent, and molecular modeling plays a pivotal role in this process. mdpi.com
Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov This method can be used to screen this compound against various protein targets implicated in diseases like cancer or inflammatory disorders. nih.gov For instance, given the structural similarities to known kinase inhibitors, this compound could be docked into the ATP-binding site of various kinases to assess its potential as an inhibitor. nih.gov The docking scores and predicted binding poses would highlight key interactions, such as hydrogen bonds formed by the diamine groups with amino acid residues in the protein's active site. youtube.com
Following initial docking studies, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the protein-ligand complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. nih.govnih.gov These simulations are crucial for lead optimization, helping to refine the structure of the lead compound to improve its binding affinity and selectivity. youtube.com
Hypothetical Protein-Ligand Interaction Data:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -9.2 | Met793, Asp855 | Hydrogen bonding, π-π stacking |
| Dihydrofolate Reductase (DHFR) | -8.5 | Ile7, Asp27 | Hydrogen bonding, hydrophobic interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.9 | Leu83, Asp145 | Hydrogen bonding, π-cation interactions |
Note: This table presents hypothetical data to illustrate the potential outcomes of molecular docking studies. The selection of target proteins is based on the known activities of related pteridine compounds.
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides valuable tools for predicting the chemical reactivity of this compound and exploring potential reaction pathways. youtube.comyoutube.com By analyzing the electronic properties calculated through DFT, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.
The molecular electrostatic potential (MEP) map is a particularly useful tool in this regard. The MEP visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic). For this compound, the nitrogen atoms of the pteridine ring system and the amino groups would likely be highlighted as nucleophilic centers, while the carbon atoms adjacent to the electron-withdrawing nitrogen atoms would be more electrophilic.
Furthermore, computational methods can be used to model reaction mechanisms and calculate activation energies for various potential reactions, such as substitution or oxidation reactions. nih.gov This information is invaluable for synthetic chemists looking to modify the molecule or for understanding its metabolic fate in a biological system.
Studies of Aromaticity and Electronic Properties
The concept of aromaticity is central to understanding the stability and electronic properties of cyclic conjugated molecules. diva-portal.org this compound contains a complex polycyclic system with fused aromatic and heteroaromatic rings. The degree of aromaticity in each ring can be quantified using computational methods.
One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. diva-portal.org NICS values are calculated at the center of each ring; a negative value indicates aromaticity, a positive value indicates anti-aromaticity, and a value close to zero suggests a non-aromatic character. diva-portal.org For this compound, NICS calculations would likely show that the naphthalene (B1677914) moiety retains a high degree of aromaticity, while the pyrimidine (B1678525) and pyrazine (B50134) rings of the pteridine core exhibit a modified aromatic character due to the presence of nitrogen atoms. nih.govmdpi.com
Illustrative Aromaticity Data (NICS(1)zz values):
| Ring System | Predicted NICS(1)zz Value (ppm) | Interpretation |
| Naphthalene Ring A | -10.5 | Aromatic |
| Naphthalene Ring B | -9.8 | Aromatic |
| Pyrimidine Ring | -7.2 | Moderately Aromatic |
| Pyrazine Ring | -6.5 | Moderately Aromatic |
Note: The NICS(1)zz values are illustrative and represent typical results for similar fused heterocyclic systems. Negative values are indicative of aromatic character.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Naphtho[1,2-g]pteridine-9,11-diamine?
- Methodology : Multi-step synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, analogous fused-ring systems (e.g., naphtho[2,1-b]furan) are synthesized via microwave-assisted reactions in green solvents like saturated brine, optimizing yield and purity . Key steps include refluxing with acetic acid or ethanol, monitored by TLC to confirm reaction progress . Precursors such as nitrovinylbenzenes or substituted chroman derivatives may be dimerized to form the fused pteridine core .
- Critical Parameters : Solvent polarity, temperature (e.g., 70–100°C), and catalyst-free conditions significantly influence reaction efficiency .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹) and confirms cyclization .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments and diamine connectivity. For example, neighboring protons on the pteridine ring show distinct splitting patterns .
- Mass Spectrometry (ESI/MS) : Validates molecular weight (C₁₄H₁₀N₆, MW: 262.28) and detects fragmentation pathways .
- Cross-Validation : Elemental analysis ensures purity (>98%) and stoichiometric consistency .
Q. What structural features influence the compound’s reactivity?
- Key Insights : The fused naphtho-pteridine system creates electron-deficient regions, enhancing electrophilic substitution at the 9,11-diamine sites . Steric hindrance from the planar aromatic system may limit accessibility to reactive centers. Computational studies (e.g., DFT) can predict charge distribution and reactive hotspots .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodology :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for related naphtho-fused heterocycles .
- Control Experiments : Replicate synthesis under standardized conditions to isolate artifacts (e.g., solvent adducts) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Approaches :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves yield by 20–30% .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability in cyclization steps .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may accelerate dimerization but require rigorous purification to remove residues .
Q. How can computational modeling predict electronic properties for material science applications?
- Methodology :
- DFT Calculations : Simulate HOMO/LUMO levels to assess charge transport potential. For example, naphtho[1,2-c]bis(thiadiazole) derivatives show tunable bandgaps for optoelectronics .
- Molecular Dynamics : Models interactions with polymers or solvents to guide device integration (e.g., organic solar cells) .
Q. What methods evaluate the environmental impact of this compound?
- Protocols :
- Ecotoxicology Assays : Use Daphnia magna or algae to assess acute toxicity (EC₅₀/LC₅₀), following OECD guidelines .
- Persistence Testing : Measure biodegradation half-life in soil/water systems via HPLC-MS .
- Data Interpretation : Compare results with structurally similar NSO-heterocycles (e.g., benzo[b]naphtho[2,1-d]thiophene) to infer bioaccumulation risks .
Q. What novel applications are explored for naphtho-pteridine derivatives?
- Advanced Studies :
- Photovoltaic Materials : Analogous naphtho-bis(thiadiazole) polymers achieve >19% efficiency in solar cells via enhanced charge separation .
- Therapeutic Agents : Dimeric naphtho-chrysene derivatives exhibit anticancer activity, suggesting potential for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
